2,3-Diamino-6-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKGHLBYYNQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629880 | |
| Record name | 6-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144563-51-9 | |
| Record name | 6-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Diamino 6 Phenylpyridine and Its Structural Analogues
Approaches to the 2,3-Diaminopyridine (B105623) Core Scaffold
The formation of the pyridine-2,3-diamine core is a critical preliminary step. Various established chemical procedures have been developed to synthesize this key intermediate, with the choice of method often depending on the availability of precursors, desired yield, and scalability.
A highly efficient and widely utilized method for preparing 2,3-diaminopyridine is the catalytic hydrogenation of 2,3-dinitropyridine (B76908). smolecule.com This reaction involves the reduction of both nitro groups to amino groups. The process typically employs a palladium on carbon (Pd/C) catalyst in an organic solvent under a hydrogen atmosphere. evitachem.com The reaction mixture is heated to facilitate the conversion, generally between 50 and 60 °C for one to two hours. evitachem.comgoogle.com This method is noted for producing a high-purity product with good yields. smolecule.com
The general steps for this procedure are outlined below:
Dissolution of 2,3-dinitropyridine in a suitable organic solvent such as methylene (B1212753) dichloride, toluene, or benzene (B151609). google.com
Addition of the palladium on carbon (Pd/C) catalyst to the solution. google.com
Introduction of hydrogen gas into the reaction vessel, followed by heating and continuous stirring. google.com
Upon completion, the mixture is filtered to remove the catalyst, and the product is isolated via extraction and reduced pressure distillation. evitachem.comgoogle.com
Table 1: Conditions for Catalytic Reduction of 2,3-Dinitropyridine
| Parameter | Condition | Source(s) |
| Precursor | 2,3-Dinitropyridine | evitachem.com |
| Catalyst | Palladium on carbon (Pd/C) | smolecule.com |
| Solvent | Methylene dichloride, Toluene, Benzene | google.com |
| Reagent | Hydrogen gas | evitachem.com |
| Temperature | 50–60 °C | evitachem.comgoogle.com |
| Reaction Time | 1–2 hours | evitachem.comgoogle.com |
Beyond the reduction of dinitro precursors, several other routes to the pyridine-2,3-diamine core have been established.
One common alternative involves the reduction of aminonitropyridines. For instance, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine using reagents such as iron in acidified aqueous ethanol (B145695) or stannous chloride in an acidic medium. smolecule.comorgsyn.orgchemicalbook.com Similarly, catalytic reduction of 3-amino-2-nitropyridine (B78374) is another viable path, although the synthesis of this specific precursor can be complex. orgsyn.org
Amination of halopyridines presents another synthetic strategy. The amination of 3-amino-2-halopyridines, such as 3-amino-2-chloropyridine, can be achieved using concentrated aqueous ammonia (B1221849), often in the presence of a copper catalyst at elevated temperatures and pressures. evitachem.comorgsyn.org Another method involves heating 2-chloro-3-aminopyridine with zinc ammonium (B1175870) chloride at high temperatures (e.g., 220 °C) in an autoclave to yield 2,3-diaminopyridine. smolecule.comchemicalbook.com
A multi-step synthesis starting from the readily available 2-aminopyridine (B139424) has also been detailed. This process involves bromination and nitration to form 2-amino-5-bromo-3-nitropyridine, followed by reduction of the nitro group and subsequent catalytic hydrogenation to remove the bromo substituent, ultimately yielding 2,3-diaminopyridine. orgsyn.org
Table 2: Summary of Alternative Routes to 2,3-Diaminopyridine
| Starting Material | Key Reagents/Conditions | Product | Source(s) |
| 2-Amino-3-nitropyridine | Iron/aqueous acidified ethanol or SnCl₂/HCl | 2,3-Diaminopyridine | smolecule.comorgsyn.orgchemicalbook.com |
| 3-Amino-2-halopyridine | Aqueous ammonia, copper catalyst, heat, pressure | 2,3-Diaminopyridine | evitachem.com |
| 2-Chloro-3-aminopyridine | Zinc ammonium chloride, 220 °C | 2,3-Diaminopyridine | smolecule.comchemicalbook.com |
| 2-Amino-5-bromo-3-nitropyridine | 1. Fe/HCl, EtOH/H₂O; 2. H₂, Pd/SrCO₃, NaOH | 2,3-Diaminopyridine | orgsyn.org |
Strategies for Phenyl Group Incorporation at the C-6 Position of the Pyridine (B92270) Ring
Once the diaminopyridine scaffold is available, or if a different synthetic order is chosen, the next crucial step is the introduction of a phenyl group at the C-6 position of the pyridine ring.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgsigmaaldrich.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org
In the context of synthesizing phenyl-substituted diaminopyridines, this reaction can be applied to a halogenated diaminopyridine precursor. For example, the synthesis of 2,6-diamino-3-phenylpyridine (B3176554) has been achieved via a Suzuki reaction as the key step, coupling a phenylboronic acid with 2,6-diamino-3-iodopyridine. iglobaljournal.com Similarly, the synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a structurally related heterocyclic compound, employed a Suzuki coupling between a bromo-substituted imidazo[4,5-b]pyridine core and a phenylboronic acid derivative as the final synthetic step to introduce the phenyl ring. researchgate.net The synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives and their subsequent Suzuki coupling with arylboronic acids further demonstrates the utility of this approach for creating C-6 arylated pyridine systems. mdpi.com These examples underscore the applicability of Suzuki-Miyaura coupling for introducing a phenyl group onto a pre-formed heterocyclic ring containing amino functionalities.
An alternative strategy for constructing the 6-phenylpyridine moiety involves the cyclization of acyclic precursors. One such method is the reaction of an aryl ketone, like acetophenone (B1666503), with a 1,3-diamine derivative, such as 1,3-diaminopropane (B46017). rsc.orgijpsonline.com This approach directly builds the substituted pyridine ring in a single cyclization step. The reaction is typically performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) and may require an additive like iodine and an acid such as HCl under an oxygen atmosphere at elevated temperatures (e.g., 80 °C). rsc.org
The cyclization reaction to form phenylpyridines can be facilitated by palladium catalysis. A reported synthesis of 2-phenyl pyridine involves the reaction of acetophenone and 1,3-diaminopropane in the presence of palladium acetate (B1210297) and p-toluenesulfonic acid (PTSA) in tetrahydrofuran (B95107) at reflux temperature. ijpsonline.com This method highlights a palladium-catalyzed pathway for the formation of the phenyl-substituted pyridine ring. The use of a palladium catalyst in these tandem reactions can offer advantages in terms of reaction efficiency and yield. rsc.org
Cyclization Reactions Involving Aryl Ketones and Diaminopropane Derivatives
Metal-Free Oxidative Coupling Approaches
The development of synthetic methods that avoid the use of transition metals is a significant goal in modern organic chemistry, aligning with principles of green and sustainable synthesis. Metal-free oxidative coupling reactions represent a powerful strategy for the formation of C-C and C-N bonds, which are critical for constructing complex aromatic systems. researchgate.net These reactions typically employ organic oxidants or environmentally benign reagents like iodine under mild conditions. sioc-journal.cnnih.gov
While direct synthesis of 2,3-Diamino-6-phenylpyridine via a one-step metal-free oxidative coupling is not prominently documented, established principles can be applied to design plausible synthetic routes. One hypothetical approach involves the intramolecular oxidative cyclization of a precursor molecule. For instance, an N-hydroxyalkyl enamine could undergo selective oxidative cyclization mediated by an agent like iodoxybenzoic acid (IBX), a metal-free and environmentally friendly reagent, to form the pyridine core. organic-chemistry.org Another strategy could involve the intermolecular coupling of simpler building blocks. The oxidative C-C bond formation between arylamines using quinone-based organic oxidants to yield benzidine-type structures showcases the potential of these methods for coupling aromatic systems. researchgate.net
A plausible pathway could involve the iodine-catalyzed oxidative coupling of a 2-aminopyridine derivative with another amine-containing fragment. sioc-journal.cn Iodine-promoted synthesis offers practical advantages such as mild reaction conditions and broad functional group tolerance. nih.gov The mechanism often proceeds through the formation of an amine radical cation, which then undergoes coupling. researchgate.net
Table 1: Examples of Metal-Free Oxidative Systems and Potential Applications
| Oxidant System | Reaction Type | Key Advantages | Potential Application for Pyridine Synthesis | Reference |
|---|---|---|---|---|
| Iodine (I₂) / TBHP | Oxidative Cyclization | Metal-free, simple, efficient protocol. | Coupling of 2-aminopyridines with N-tosylhydrazones to form fused heterocyclic systems. sioc-journal.cn | sioc-journal.cn |
| Quinone-based (e.g., Chloranil) / H⁺ | Oxidative C-C Coupling | Recyclable organic oxidant, economic, efficient. | Dimerization of arylamines, suggesting potential for coupling phenyl and pyridine moieties. researchgate.net | researchgate.net |
| Iodoxybenzoic Acid (IBX) | Oxidative Cyclization | Environmentally friendly, broad substrate scope, high efficiency. | Selective cyclization of N-hydroxyalkyl enamines to form substituted pyridines. organic-chemistry.org | organic-chemistry.org |
Multi-Component Reactions for Pyridine Ring Construction and Functionalization
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netbohrium.com MCRs are a cornerstone of modern heterocyclic synthesis due to their high efficiency, atom economy, and ability to rapidly generate molecular diversity. bohrium.comtandfonline.com The construction of the pyridine skeleton is particularly well-suited to MCR strategies. acsgcipr.org
Classic MCRs for pyridine synthesis include the Hantzsch Dihydropyridine (B1217469) Synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source. ijpsonline.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine. A related method, the Bohlmann-Rahtz pyridine synthesis, provides direct access to the aromatic pyridine ring by reacting enamines with ethynyl (B1212043) ketones, followed by elimination. acsgcipr.org
For the synthesis of highly substituted aminopyridines, MCRs offer a direct and efficient route. A one-pot, three-component reaction of aldehydes, malononitrile, and ammonium acetate can yield 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. tandfonline.com A similar approach has been successfully employed to synthesize 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles using a nanomagnetic heterogeneous catalyst. kemdikbud.go.id This reaction proceeds via a one-pot condensation of an aldehyde, malononitrile, and ammonium acetate, highlighting the power of MCRs to construct complex, functionalized pyridines from simple precursors. kemdikbud.go.id The versatility of MCRs allows for the incorporation of various functional groups by simply changing the starting components, making it an attractive strategy for producing structural analogues of this compound. researchgate.netnih.gov
Table 2: Overview of Multi-Component Reactions for Substituted Pyridine Synthesis
| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hantzsch-type Annulation | Aldehyde, β-ketoester (or β-dicarbonyl), Ammonia Source | Often requires subsequent oxidation step. | Substituted (dihydro)pyridines. | acsgcipr.orgijpsonline.com |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound, Ammonia | Base-catalyzed. | 2-Pyridones. | acsgcipr.org |
| One-pot Condensation | Aldehydes, Malononitrile, Ammonium Acetate | Triethylamine, Solvent-free. | Highly substituted 2-amino-3-cyanopyridines. tandfonline.com | tandfonline.com |
| One-pot Three-component Condensation | Aldehydes, Malononitrile, Ammonium Acetate | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂, Solvent-free. | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitriles. kemdikbud.go.id | kemdikbud.go.id |
| Aza-Wittig/Diels-Alder Sequence | Aryl aldehydes, α,β-unsaturated acids, Enamines | Two-pot, catalytic. | Diverse tri- and tetrasubstituted pyridines. nih.gov | nih.gov |
Evaluation of Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes is increasingly guided by the 12 Principles of Green Chemistry, which provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.orgsolubilityofthings.com Evaluating synthetic methodologies for this compound against these principles is crucial for developing sustainable manufacturing processes.
Key Green Chemistry Principles:
Waste Prevention: It is better to prevent waste than to treat it after it has been created. acs.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Methods should use and generate substances that possess little or no toxicity. colab.ws
Design for Energy Efficiency: Energy requirements should be minimized. Reactions should ideally be conducted at ambient temperature and pressure. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. solubilityofthings.com
Multi-component reactions (MCRs) inherently align with several green chemistry principles. bohrium.comsemanticscholar.org Their high convergence leads to excellent atom and step economy, reducing the number of synthetic operations and purification steps, which in turn minimizes waste and solvent usage. researchgate.netacs.org Many MCRs can be performed under solvent-free conditions or in greener solvents like water or ethanol, further enhancing their environmental profile. tandfonline.comkemdikbud.go.id The use of recyclable heterogeneous catalysts, as seen in the synthesis of diaminopyridine derivatives, also contributes to waste reduction. kemdikbud.go.id
Metal-free oxidative coupling approaches also offer significant green advantages. The primary benefit is the elimination of heavy metal catalysts, which are often toxic, costly, and can contaminate the final product. nih.gov Using recyclable organic oxidants or simple, benign reagents like iodine reduces the environmental impact associated with metal waste. researchgate.netsioc-journal.cn
Table 3: Green Chemistry Evaluation of Synthetic Approaches
| Green Principle | Metal-Free Oxidative Coupling | Multi-Component Reactions (MCRs) |
|---|---|---|
| Waste Prevention | Good; avoids metallic waste. May require stoichiometric oxidants, but some are recyclable. researchgate.net | Excellent; high convergence reduces byproducts and purification waste. acs.org |
| Atom Economy | Moderate to Good; depends on the specific oxidant and leaving groups. | Excellent; typically addition reactions with high incorporation of reactant atoms into the product. acs.org |
| Hazardous Substances | Good; avoids toxic heavy metals. Some organic oxidants or solvents may be hazardous. nih.gov | Good to Excellent; often uses simple, less hazardous starting materials. Can be run in green solvents or solvent-free. tandfonline.comkemdikbud.go.id |
| Energy Efficiency | Good; many reactions proceed under mild or ambient conditions. nih.gov | Good; can be improved with microwave or ultrasound assistance, but many proceed at moderate temperatures. acsgcipr.orgsemanticscholar.org |
| Catalysis | Good; utilizes non-metal catalysts like iodine or can be catalyst-free. sioc-journal.cn | Excellent; often employs catalytic amounts of acids, bases, or recoverable heterogeneous catalysts. kemdikbud.go.id |
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the characteristic functional groups and vibrational modes within the 2,3-Diamino-6-phenylpyridine molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is instrumental in confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. spectroscopyonline.com The FT-IR spectrum of a related diamine compound showed distinct absorption bands corresponding to the primary amino groups. For instance, the typical absorption pair for a primary amino group appeared at 3484 and 3378 cm⁻¹. researchgate.net In the analysis of phenyl-pyridine compounds, FT-IR has been used to observe the vibrations of the pyridine (B92270) ring and other substituents. researchgate.net The analysis of various substituted pyridine derivatives has demonstrated the utility of FT-IR in identifying C=N stretching in the pyridine ring, typically observed around 1570-1620 cm⁻¹. ijpbs.com
The expected FT-IR absorption bands for this compound would include:
N-H stretching vibrations from the two amino groups, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations from the aromatic phenyl and pyridine rings, usually observed around 3000-3100 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic rings, expected in the 1400-1650 cm⁻¹ region.
N-H bending vibrations of the amino groups, typically found in the 1550-1650 cm⁻¹ range.
C-N stretching vibrations , which occur in the 1250-1350 cm⁻¹ region.
Out-of-plane C-H bending vibrations , which are characteristic of the substitution pattern on the aromatic rings and appear below 900 cm⁻¹.
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of a pyridine derivative, pyrimidine, excited by a 632.8 nm laser, reveals characteristic ring vibrations. researchgate.net For different crystal forms of a compound, Raman spectroscopy can differentiate between polymorphs by analyzing the lattice vibrational modes, which are typically found at low frequencies (below 200 cm⁻¹). spectroscopyonline.com The technique is also effective in identifying C-H and other characteristic vibrations in complex organic molecules. americanpharmaceuticalreview.com
For this compound, key Raman shifts would be expected for:
The symmetric breathing modes of the pyridine and phenyl rings.
Stretching vibrations of the C-C bonds linking the phenyl and pyridine rings.
Vibrations associated with the diamino substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms.
Proton (¹H) NMR for Structural Proton Assignment
¹H NMR spectroscopy provides precise information about the number, environment, and coupling of protons in a molecule. In a related compound, 2,3-diamino-6-methoxypyridine, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the methoxy (B1213986) protons and the aromatic protons on the pyridine ring. google.com For a diamine compound, the characteristic resonance of two different amine group protons was observed at 5.03 and 5.41 ppm. researchgate.net The aromatic protons of pyridine and phenyl groups typically resonate in the range of 7.0-9.0 ppm. ijpbs.comrsc.org
For this compound, the ¹H NMR spectrum is expected to show:
Two distinct singlets for the non-equivalent amino (NH₂) groups.
A set of multiplets in the aromatic region corresponding to the protons on the phenyl and pyridine rings. The specific chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H4 | ~7.5-7.8 | Doublet |
| Pyridine-H5 | ~6.8-7.2 | Doublet |
| Phenyl-H (ortho) | ~7.8-8.2 | Multiplet |
| Phenyl-H (meta, para) | ~7.2-7.6 | Multiplet |
| NH₂ (C2) | ~5.0-6.0 | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. oregonstate.edu In substituted pyridines, the carbon atoms of the pyridine ring typically resonate between 100 and 160 ppm. kemdikbud.go.id The carbon atoms of the phenyl group also appear in this region. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu For a similar diamine structure, the ¹³C-NMR spectrum showed 21 different signals for the aromatic and heterocyclic carbons. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C2 | ~150-155 |
| Pyridine-C3 | ~130-135 |
| Pyridine-C4 | ~135-140 |
| Pyridine-C5 | ~105-110 |
| Pyridine-C6 | ~155-160 |
| Phenyl-C1' (ipso) | ~138-142 |
| Phenyl-C2'/C6' (ortho) | ~126-130 |
| Phenyl-C3'/C5' (meta) | ~128-132 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques for Connectivity and Proximity Elucidation
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the phenyl and pyridine rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the phenyl and pyridine rings and for assigning the quaternary carbon atoms. For instance, a correlation between the ortho-protons of the phenyl ring and the C6 carbon of the pyridine ring would confirm their linkage. The structures of similar complex heterocyclic compounds have been confirmed using 2D-NMR spectroscopy. researchgate.net
Through the combined application of these sophisticated spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules that have the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₁N₃), the theoretical exact mass can be calculated, which serves as a benchmark for experimental verification. The ability of HRMS to provide an unambiguous molecular formula is a cornerstone of modern chemical analysis.
| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₁N₃ | [M+H]⁺ | 186.1026 |
| C₁₁H₁₁N₃ | [M+Na]⁺ | 208.0845 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. idsi.md LC-MS is adept at analyzing complex mixtures, separating individual components before they are introduced into the mass spectrometer for detection and identification. nih.gov This method is particularly useful for monitoring the progress of chemical reactions, assessing the purity of a sample, and quantifying the amount of a compound present. mdpi.com In the context of synthesizing this compound, LC-MS would be used to separate the target compound from starting materials, byproducts, and intermediates, with the mass spectrometer confirming the identity of the separated peaks based on their mass-to-charge ratio.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
While a specific crystal structure for this compound is not available in the cited literature, the analysis of a closely related compound, 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium perchlorate, provides insight into the expected structural features. researchgate.net This analogue shares the diamino and phenyl functional groups attached to a nitrogen-containing aromatic ring, making it a relevant model for understanding potential crystal packing and intermolecular interactions.
SC-XRD analysis reveals the molecule's conformation—the spatial arrangement of its atoms. For a molecule like this compound, this would include the dihedral angle between the pyridine and phenyl rings, which determines the degree of twist between these two planar systems. nih.gov The analysis also uncovers the crystal packing, which is the arrangement of molecules in the crystal lattice. Molecules can pack in various motifs, such as layers, chains, or complex three-dimensional networks, stabilized by different intermolecular forces. nih.govacs.org In the analogue 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium perchlorate, the crystal structure is stabilized by hydrogen bonds that form a layered structural motif. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀ClN₅O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.8011(13) |
| b (Å) | 5.0674(5) |
| c (Å) | 16.6411(13) |
| β (°) | 91.930(9) |
| Volume (ų) | 1161.4(2) |
The stability of a crystal structure is highly dependent on a network of non-covalent intermolecular interactions. mdpi.com The two amino groups and the nitrogen atoms in the pyridine ring of this compound are capable of acting as hydrogen bond donors and acceptors. These N-H···N and N-H···O (if solvent or counter-ions are present) hydrogen bonds are primary forces in directing the self-assembly of molecules in the crystal.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent areas with weaker interactions.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| O···H | 49.7 |
| H···H | 18.6 |
| C···H | 18.2 |
| N···H | 11.6 |
| Other | < 6.0 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. google.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. google.com Functionals like B3LYP are commonly used for such calculations. nih.govmdpi.comnih.gov
The first step in a computational study is typically geometry optimization, which involves finding the minimum energy structure of the molecule. google.com This process determines the most stable conformation and provides key data on bond lengths, bond angles, and dihedral angles. For aromatic and substituted systems like 2,3-Diamino-6-phenylpyridine, the optimization process reveals the planarity of the rings and the orientation of the substituent groups. The use of appropriate basis sets, such as 6-31G* or higher, is essential for obtaining reliable geometries. mdpi.comarxiv.org The resulting energetic parameters, which are typically negative, indicate the stability of the optimized structure. ajol.info
| Parameter | Bond/Angle | Typical Value Range |
|---|---|---|
| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.42 |
| C-N (pyridine) | 1.33 - 1.38 | |
| C-N (amino) | 1.37 - 1.41 | |
| C-C (inter-ring) | 1.47 - 1.51 | |
| Bond Angle (°) | C-N-C (pyridine) | 117 - 121 |
| N-C-C (pyridine) | 120 - 124 | |
| H-N-H (amino) | 110 - 115 | |
| Dihedral Angle (°) | Phenyl vs. Pyridine (B92270) | 15 - 40 |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. faccts.de The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. nih.govnih.gov There is often good agreement between theoretical and experimental spectra, which allows for detailed interpretation of experimental data. nih.govjocpr.com
Table 2: Illustrative Vibrational Frequencies for Diaminopyridine-type Structures Note: This table illustrates the correlation between calculated and experimental vibrational frequencies. The values are representative and not specific to this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch (asymmetric) | ~3500 | ~3480 | Amino Group |
| N-H Stretch (symmetric) | ~3400 | ~3390 | Amino Group |
| C-H Stretch (aromatic) | ~3100 | ~3090 | Phenyl/Pyridine Rings |
| C=N/C=C Stretch | ~1620 | ~1610 | Pyridine Ring |
| N-H Bend | ~1580 | ~1570 | Amino Group |
Frontier Molecular Orbital (FMO) theory is a powerful model for describing the electronic and optical properties, as well as the reactivity of a molecule. researchgate.netunesp.br The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comwpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. researchgate.netnih.gov Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. nih.gov
Table 3: Key Quantum Chemical Reactivity Descriptors from FMO Analysis (Illustrative) Note: The values presented are for illustrative purposes to show typical outputs of FMO analysis.
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |
| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron |
| Electron Affinity (EA) | -E_LUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface to identify the regions that are rich or poor in electrons. researchgate.netuni-muenchen.de The MEP is an invaluable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. uni-muenchen.deresearchgate.net Color-coding on the MEP map indicates different potential values: red typically signifies regions of high electron density (nucleophilic sites, e.g., around nitrogen atoms), while blue indicates regions of low electron density (electrophilic sites). researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridine ring and amino groups, making them susceptible to electrophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. arxiv.org This method is essential for understanding and predicting the photophysical properties of a compound, such as its UV-visible absorption and emission behavior. researchgate.netscience.gov
TD-DFT calculations can predict the vertical excitation energies from the optimized ground state geometry, which correspond to the molecule's UV-visible absorption spectrum. youtube.commdpi.com The calculation provides the excitation energies (often expressed in eV or nm) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. gaussian.com Similarly, by optimizing the geometry of the first excited state, one can calculate the emission energy, which corresponds to the fluorescence spectrum. researchgate.netyoutube.com These theoretical spectra can be compared with experimental measurements to identify the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.net
Table 4: Representative TD-DFT Data for Absorption Spectra (Illustrative) Note: This table shows typical data generated from a TD-DFT calculation for an aromatic amine. It is not specific to this compound.
| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | ~350 | ~3.54 | 0.15 | HOMO → LUMO |
| S2 | ~310 | ~4.00 | 0.08 | HOMO-1 → LUMO |
| S3 | ~280 | ~4.43 | 0.45 | HOMO → LUMO+1 |
Non-Linear Optical (NLO) Property Assessment
Theoretical studies on related phenylpyridine molecules have laid the groundwork for understanding the potential non-linear optical (NLO) properties of this compound. NLO materials are of significant interest due to their potential applications in technologies such as optical computing, telecommunications, and laser technology. ipme.runih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the light's electromagnetic field with the molecule's electron cloud. nih.gov
The key parameters that determine a molecule's NLO properties are its polarizability (α) and, more importantly, its first hyperpolarizability (β). ipme.ru Density functional theory (DFT) calculations have been shown to be effective in predicting these properties for organic molecules. ipme.ru
Studies on simple phenylpyridines (2-, 3-, and 4-phenylpyridine) have been conducted to calculate their NLO properties. ipme.rukaratekin.edu.tr For instance, the polarizability and hyperpolarizability have been calculated as a function of the dihedral angle between the benzene (B151609) and pyridine rings. karatekin.edu.tr These studies revealed that the parent phenylpyridines exhibit relatively low NLO properties. karatekin.edu.tr
However, the introduction of substituent groups can dramatically influence NLO response. The presence of both electron-donating and electron-accepting groups within a molecule can lead to significant enhancement of the hyperpolarizability. researchgate.net In the case of this compound, the two amino groups (-NH2) are strong electron donors. The phenyl group can act as a π-system that facilitates charge transfer. Theoretical calculations on 4-phenylpyridine (B135609) substituted with an amino group have shown a significant increase in the first hyperpolarizability compared to the unsubstituted molecule. researchgate.net This suggests that this compound, with its two amino-donor groups, would likely possess a notable NLO response.
Table 1: Calculated NLO Properties of Related Phenylpyridine Derivatives
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| 2-phenylpyridine (B120327) | HF/6-31++G(d,p) | 1.96 | 104.97 | 59.86 |
| 3-phenylpyridine | HF/6-31++G(d,p) | 2.15 | 105.10 | 114.39 |
| 4-phenylpyridine | HF/6-31++G(d,p) | 2.59 | 105.15 | 134.42 |
| 2-phenylpyridine | B3LYP/6-31++G(d,p) | 2.06 | 114.71 | 102.50 |
| 3-phenylpyridine | B3LYP/6-31++G(d,p) | 2.25 | 114.65 | 162.70 |
| 4-phenylpyridine | B3LYP/6-31++G(d,p) | 2.66 | 114.52 | 203.11 |
Data sourced from a theoretical study on phenylpyridines. karatekin.edu.tr
Advanced Quantum Chemical Analysis of Bonding and Intermolecular Interactions
To gain a deeper understanding of the electronic structure and bonding within this compound, advanced quantum chemical analyses are employed. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive, localized "Lewis-like" description of chemical bonding. uni-muenchen.deq-chem.com This method allows for the examination of charge distribution, hybridization, and the delocalizing effects of orbital interactions. uni-muenchen.deq-chem.com
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions, which represent deviations from the idealized Lewis structure, are indicative of electron delocalization. uni-muenchen.de A recent quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para-amino substituted derivative provides valuable insights that can be extrapolated to this compound. researchgate.net
The NBO analysis of the amino-substituted diphenylpyridine derivative revealed that the C-N bond length between the amino group and the benzene ring is shorter than in the unsubstituted compound, suggesting resonance donation from the amino group to the ring system. researchgate.net A similar effect would be anticipated in this compound, where the amino groups on the pyridine ring would donate electron density into the ring. The NBO analysis would quantify the energy of these interactions.
Table 2: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) of Amino Group | π(Pyridine Ring) | High |
| π(Phenyl Ring) | π(Pyridine Ring) | Moderate |
| n(N) of Pyridine Ring | σ*(C-H of Phenyl Ring) | Low |
This table is illustrative and represents expected interactions based on the principles of NBO analysis.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and chemical bonds. wikipedia.orgwiley-vch.deias.ac.in This theory is based on the topology of the electron density, ρ(r), and its gradient vector field. wiley-vch.de Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along a bond path between two nuclei. ias.ac.in
The properties of the electron density at the BCP, such as its value (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)), provide a quantitative description of the nature of the chemical bond. nih.gov For covalent bonds, ρ(r_bcp) is typically large and ∇²ρ(r_bcp) is negative, indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds or van der Waals interactions, ρ(r_bcp) is smaller and ∇²ρ(r_bcp) is positive.
In this compound, QTAIM analysis would be used to characterize the C-N, C-C, and C-H bonds within the molecule. The analysis of the C-C bond linking the pyridine and phenyl rings would be of particular interest to understand the degree of conjugation between the two ring systems. Furthermore, the presence of intramolecular hydrogen bonds, for instance between the hydrogen of an amino group and the nitrogen of the pyridine ring, could be identified and characterized by the presence of a bond path and the properties at the corresponding BCP.
Studies on substituted methanes have shown that electron-withdrawing or -donating groups influence the covalent character of the remaining C-H bonds, an effect that can be quantified by QTAIM descriptors. nih.gov Similarly, the amino and phenyl substituents in this compound would be expected to modulate the properties of the bonds within the pyridine ring.
Table 3: Typical QTAIM Parameters and Their Interpretation
| Parameter | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions |
| Electron Density at BCP (ρ(r_bcp)) | High | Low |
| Laplacian of Electron Density (∇²ρ(r_bcp)) | Negative | Positive |
| Total Energy Density (H(r_bcp)) | Negative | Positive or slightly negative |
Mayer Bond Order Analysis
The Mayer bond order is a method for calculating the multiplicity of a chemical bond from the results of a quantum chemical calculation. researchgate.net It provides a numerical value that corresponds to the classical concepts of single, double, and triple bonds. This analysis is useful for quantifying the extent of π-bonding and electron delocalization within a molecule.
In the context of this compound, Mayer bond order analysis would provide quantitative values for the bonds within the pyridine and phenyl rings, as well as the bond connecting them. The bond orders within the aromatic rings are expected to be intermediate between single and double bonds, reflecting their aromatic character. The Mayer bond order of the C-C bond between the two rings would be a direct measure of the extent of π-conjugation. A value significantly greater than 1 would indicate a substantial double-bond character and efficient electronic communication between the rings.
Furthermore, the C-N bonds of the amino groups would also be of interest. A Mayer bond order greater than 1 for these bonds would suggest a degree of double-bond character arising from the delocalization of the nitrogen lone pair into the pyridine ring. Studies on related systems, such as platinum(II) biphenyl (B1667301) bipyridine complexes, have utilized Mayer bond order analysis to understand the nature of the bonding. rsc.org
Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV)
The Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV) method is a powerful tool for the detailed analysis of chemical bonds. rsc.orginorgchemres.org It decomposes the total bonding energy between two molecular fragments into several components: electrostatic interaction, Pauli repulsion, and orbital interaction energies. inorgchemres.org The orbital interaction term can be further broken down into contributions from different types of orbitals (e.g., σ, π), providing a clear picture of the nature of the bonding.
This method is particularly useful for understanding the bonding in complex systems. rsc.orgacs.org For this compound, an ETS-NOCV analysis could be performed by considering the molecule as being formed from two fragments: a 2,3-diaminopyridinyl radical and a phenyl radical. The analysis would then provide a detailed breakdown of the C-C bond between these two fragments.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. inflibnet.ac.innih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules in various environments, such as in solution. cresset-group.com
For this compound, a key conformational feature is the dihedral angle between the pyridine and phenyl rings. This angle is determined by a balance of electronic effects (conjugation, which favors planarity) and steric effects (repulsion between hydrogen atoms on the rings, which can favor a twisted conformation). MD simulations can be used to explore the potential energy surface associated with the rotation around the C-C bond connecting the two rings. karatekin.edu.tr This allows for the identification of the most stable conformations and the energy barriers between them.
MD simulations can also be used to study the behavior of this compound in solution. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent interacts with the solute and how it influences its conformation and dynamics. For example, the formation of hydrogen bonds between the amino groups of the solute and water molecules can be studied. The analysis of the simulation trajectory can provide information on the stability of these hydrogen bonds and their lifetimes. volkamerlab.org
Furthermore, properties such as the radial distribution function can be calculated from the MD simulation to understand the structuring of the solvent around the solute molecule. This provides insights into the solvation shell and the local environment experienced by the molecule.
Computational Modeling of Molecular Interactions with Potential Binding Sites (e.g., Molecular Docking)
Computational chemistry provides a powerful lens for predicting and analyzing the interactions of molecules with biological targets, offering insights that can guide further experimental research. While specific molecular docking studies for this compound are not extensively available in the current body of scientific literature, computational analyses of structurally related aminopyridine and diaminopyridine derivatives can provide a strong inferential basis for understanding its potential molecular interactions.
Theoretical investigations into various pyridine derivatives have been conducted using methods such as Density Functional Theory (DFT) to elucidate their electronic properties. researchgate.net These studies are crucial for understanding the reactivity, stability, and potential interaction sites of the molecule. For instance, DFT calculations can determine the optimized geometry, electronic states, and energy gaps, which are fundamental to predicting how a molecule will behave in a biological system. researchgate.net
Molecular docking simulations performed on various aminopyridine derivatives have demonstrated their potential to interact with a range of biological targets, often through a combination of hydrogen bonding and other non-covalent interactions. For example, studies on 2-aminopyridine (B139424) derivatives have shown favorable binding energies and specific interactions with the active sites of target proteins. chemmethod.comresearchgate.net Similarly, research on 2,6-diaminopyridine (B39239) has highlighted its potential for medical applications through molecular docking studies with various protein receptors, revealing significant binding affinities.
In the case of this compound, the molecular structure suggests several key features that would be central to its interactions with a binding site:
Hydrogen Bonding: The two amino groups at the 2- and 3-positions, along with the pyridine nitrogen, can act as both hydrogen bond donors and acceptors. This allows for the formation of multiple hydrogen bonds with amino acid residues in a protein's binding pocket, a common feature in drug-receptor interactions. researchgate.netnih.gov
π-π Stacking and Hydrophobic Interactions: The presence of the phenyl group at the 6-position introduces the possibility of π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The phenyl ring also contributes to the molecule's hydrophobicity, which can lead to favorable interactions within hydrophobic pockets of a protein.
Chelation: The vicinal diamino groups at the 2- and 3-positions could potentially chelate metal ions within the active site of metalloenzymes, a mode of interaction observed for other bidentate ligands.
To illustrate the types of interactions and binding energies that might be expected for a diaminopyridine scaffold, the following table summarizes findings from molecular docking studies of related compounds against various protein targets. It is important to note that these are for analogous compounds and not this compound itself.
Table 1: Representative Molecular Docking Data for Aminopyridine Derivatives
| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine Derivatives | Beta-catenin (CTNNB1) | Favorable (specific values not detailed) | Not specified | Not specified | chemmethod.com |
| 2,6-Diaminopyridine | Human Carbonic Anhydrase II (HCA II) | -6.6 | Not specified | Not specified | researchgate.net |
| 3,4-Diaminopyridine Complex | Human DNA (PDB ID: 1BNA) | -7.2 | Not specified | Intercalative binding | mdpi.com |
| Aminothiazole/Aminopyridine Conjugates | Multiple protein targets | Significant binding affinity | Not specified | Not specified | dovepress.com |
This table is for illustrative purposes and is based on data from related aminopyridine compounds, not this compound.
The data from these related compounds suggest that diaminopyridine cores can effectively bind to various biological macromolecules. The specific binding affinity and orientation of this compound would ultimately depend on the unique topology and chemical environment of the target binding site. Future computational studies focusing specifically on this compound are necessary to elucidate its precise interaction profile with potential biological targets.
Reactivity and Chemical Transformations
Amine Group Reactivity and Functionalization
The two amino groups at the C2 and C3 positions of the pyridine (B92270) ring are primary sites for chemical reactions, exhibiting nucleophilic characteristics and undergoing a range of functionalization reactions.
The amino groups of 2,3-Diamino-6-phenylpyridine possess lone pairs of electrons on the nitrogen atoms, rendering them nucleophilic. This nucleophilicity allows them to react with a variety of electrophilic reagents. The reactivity is comparable to other aminopyridines, where the amino group can participate in nucleophilic aromatic substitution (SNAr) reactions, although the pyridine ring itself is electron-deficient. researchgate.netnih.gov The reaction of related diaminopyridine derivatives with electrophilic agents like active carbonyls has been reported, highlighting the nucleophilic nature of the amino groups. mdpi.com
The relative nucleophilicity of the two amino groups can be influenced by steric hindrance and the electronic environment. The ortho-relationship of the amino groups can also lead to unique reactivity, including the potential for intramolecular interactions and the formation of cyclic products upon reaction with bifunctional electrophiles.
A prominent reaction of the primary amino groups in this compound is their condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which contain an imine (C=N) functional group. researchgate.netoiccpress.com This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. oiccpress.com
Given the presence of two amino groups, reactions with dicarbonyl compounds or a stoichiometric excess of a monocarbonyl compound can lead to the formation of bis-Schiff bases. For instance, the condensation of 2,3-diaminopyridine (B105623) with pyridoxal (B1214274) results in a tetradentate Schiff base ligand. oiccpress.com These Schiff bases are versatile ligands in coordination chemistry. researchgate.netrsc.orgmdpi.com
Table 1: Examples of Condensation Reactions with Diaminopyridines
| Diaminopyridine Reactant | Carbonyl Reactant | Product Type | Reference |
|---|---|---|---|
| 2,3-Diaminopyridine | Pyridoxal | Tetradentate Schiff Base | oiccpress.com |
| 2,6-Diaminopyridine (B39239) | 2-Hydroxybenzaldehyde | Schiff Base Ligand | researchgate.net |
| 2,6-Diaminopyridine | 3-Ethoxy-2-hydroxy benzaldehyde | Bis-Schiff Base Ligand | rsc.org |
| o-Phenylenediamine (B120857) | 2-Thiophene carbaldehyde | Schiff Base Ligand | researchgate.net |
The amino groups of this compound serve as handles for introducing a wide array of functional groups, enabling the synthesis of derivatives with tailored properties. Targeted functionalization can be achieved through various derivatization strategies.
One common strategy is the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to selectively block one amino group while the other is modified. This approach allows for controlled, stepwise functionalization. Another strategy involves acylation reactions with acid chlorides or anhydrides to form amides.
Furthermore, the amino groups can be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. mdpi.com This method is instrumental in synthesizing more complex molecules where the diamine acts as a building block. The synthesis of various substituted aminopyridines demonstrates the versatility of these derivatization approaches. mdpi.comnih.gov
Pyridine Nitrogen Reactivity
The nitrogen atom within the pyridine ring exhibits its own characteristic reactivity, primarily acting as a Lewis base and a site for protonation.
The pyridine nitrogen atom, with its available lone pair of electrons, is an excellent coordination site for a wide variety of metal ions. nih.gov In conjunction with the nitrogen atoms of the amino groups or, more commonly, the imine groups of its Schiff base derivatives, this compound can act as a chelating ligand. nih.govmdpi.com
Schiff bases derived from diaminopyridines form stable complexes with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). oiccpress.comresearchgate.net In these complexes, the ligand often coordinates to the metal center through the pyridine nitrogen and the azomethine (imine) nitrogen atoms, forming stable chelate rings. oiccpress.comresearchgate.net This coordination ability is fundamental to their application in areas such as catalysis and materials science. mdpi.comnih.gov The resulting metal complexes can exhibit various geometries, including tetrahedral and octahedral, depending on the metal ion and other coordinating ligands. oiccpress.comresearchgate.net
The pyridine nitrogen is basic and can be protonated by acids. The acidity of the conjugate acid is expressed by its pKa value. For pyridine itself, the pKa of its conjugate acid is approximately 5.2. The pKa of the pyridine nitrogen in this compound is expected to be influenced by the electronic effects of the substituents. The amino groups are electron-donating, which should increase the electron density on the pyridine ring and make the ring nitrogen more basic (resulting in a higher pKa) compared to unsubstituted pyridine. Conversely, the phenyl group can be weakly electron-withdrawing or -donating depending on its conformation.
The amino groups are also basic and can be protonated. The pKa of anilinium ion (the conjugate acid of aniline) is about 4.6. The basicity of the amino groups in this compound will also be affected by the electronic nature of the phenyl-substituted pyridine ring. In an acidic solution, both the pyridine nitrogen and the amino groups can be protonated. The specific pKa values determine the charge of the molecule at a given pH. youtube.comreddit.com Determining the pKa is crucial for understanding the molecule's behavior in biological systems and for applications involving acid-base chemistry. nih.gov
Aromatic Ring Reactivity of this compound
The reactivity of the aromatic systems in this compound is governed by the interplay of the electronic effects of the substituents on both the pyridine and phenyl rings. The two amino groups on the pyridine ring are strong activating groups, donating electron density through resonance, which enhances the nucleophilicity of the pyridine ring. Conversely, the pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack. The phenyl substituent at the 6-position is also an activating group and can influence the reactivity of both aromatic systems.
Electrophilic Aromatic Substitution on Phenyl and Pyridine Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity and rate of these reactions on this compound are dictated by the combined electronic and steric influences of the amino and phenyl substituents.
The amino groups at the C2 and C3 positions of the pyridine ring are powerful ortho- and para-directing activators. This strong activation is predicted to direct incoming electrophiles to the C4 and C5 positions of the pyridine ring. However, the pyridine nitrogen generally deactivates the ring towards electrophilic attack, making these reactions less favorable compared to benzene (B151609) derivatives with similar activating groups.
The phenyl group at the C6 position is also an ortho-, para-directing group. Therefore, electrophilic substitution on the phenyl ring is expected to occur at the ortho and para positions relative to the point of attachment to the pyridine ring.
| Reaction | Reagents | Predicted Major Product(s) on Pyridine Ring | Predicted Major Product(s) on Phenyl Ring |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,3-diamino-6-phenylpyridine and/or 5-Nitro-2,3-diamino-6-phenylpyridine | 2,3-Diamino-6-(4-nitrophenyl)pyridine and/or 2,3-Diamino-6-(2-nitrophenyl)pyridine |
| Halogenation (Br₂) | Br₂, FeBr₃ | 4-Bromo-2,3-diamino-6-phenylpyridine and/or 5-Bromo-2,3-diamino-6-phenylpyridine | 2,3-Diamino-6-(4-bromophenyl)pyridine and/or 2,3-Diamino-6-(2-bromophenyl)pyridine |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-5-sulfonic acid | 4-(2,3-Diaminopyridin-6-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Complexation with the Lewis acid at the amino groups and pyridine nitrogen is expected to deactivate the ring, making this reaction challenging. | Complexation with the Lewis acid is also a concern, but acylation at the para-position of the phenyl ring might be possible under specific conditions. |
Nucleophilic Dearomatization Reactions of the Pyridine Ring
Nucleophilic dearomatization of pyridines is a powerful tool for the synthesis of substituted piperidines and other saturated nitrogen heterocycles. However, these reactions typically require the pyridine ring to be activated by an electron-withdrawing group or by N-alkylation/acylation to render it sufficiently electrophilic for nucleophilic attack.
The presence of two strongly electron-donating amino groups in this compound significantly increases the electron density of the pyridine ring, making it inherently resistant to nucleophilic attack. Standard nucleophilic dearomatization methods are therefore expected to be ineffective.
For dearomatization to occur, activation of the pyridine ring would be necessary. This could potentially be achieved through:
N-oxidation: Oxidation of the pyridine nitrogen to an N-oxide would increase the electrophilicity of the ring.
N-acylation or N-alkylation: Formation of a pyridinium (B92312) salt would render the ring susceptible to nucleophilic attack.
Even with activation, the regioselectivity of nucleophilic attack would be influenced by the positions of the amino and phenyl groups.
Oxidative Transformations and Stability under Various Conditions
The amino groups of this compound are susceptible to oxidation. The stability of the compound under various conditions is a critical aspect of its chemical profile.
Under mild oxidizing conditions, it is possible that the amino groups could be oxidized to nitroso or nitro functionalities. Stronger oxidizing agents could lead to the degradation of the pyridine ring.
A notable reaction for related aminopyridine compounds is oxidative dimerization or coupling. For instance, studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown that oxidation can lead to the formation of dimers through the coupling of the amino groups and adjacent carbon atoms nih.gov. While a direct analogy, this suggests that this compound could potentially undergo similar oxidative coupling reactions, leading to the formation of dimeric or polymeric structures. The specific products would depend on the oxidant used and the reaction conditions.
The stability of diaminopyridines can be influenced by pH. In acidic conditions, protonation of the amino groups and the pyridine nitrogen can increase stability towards oxidation by delocalizing the lone pair electrons. In contrast, in neutral or basic media, the free amino groups are more readily oxidized.
| Oxidizing Agent/Condition | Potential Transformation |
| Mild Oxidants (e.g., H₂O₂) | Oxidation of one or both amino groups to nitroso or nitro groups. |
| Strong Oxidants (e.g., KMnO₄) | Degradation of the pyridine and/or phenyl ring. |
| Electrochemical Oxidation | Formation of radical cations leading to polymerization or coupling reactions. |
| Air/Light Exposure | Gradual oxidation and coloration of the compound over time. |
Note: The information in this table is based on the general reactivity of aminopyridines and related heterocyclic compounds, as specific studies on the oxidative transformations of this compound are limited.
Coordination Chemistry of 2,3 Diamino 6 Phenylpyridine
Ligand Design Principles and Coordination Modes
The coordinating behavior of 2,3-Diamino-6-phenylpyridine is dictated by the interplay of its different functional groups: the pyridine (B92270) nitrogen, the two amino groups at the C2 and C3 positions, and the phenyl ring at the C6 position. This structure allows for several potential coordination modes, making it a versatile ligand in the synthesis of metal-organic frameworks.
The adjacent amino groups at the 2- and 3-positions of the pyridine ring can act as an N,N-bidentate chelate, forming a stable five-membered ring with a metal center. This coordination mode is well-established for related o-phenylenediamine (B120857) ligands. rsc.org The formation of Schiff bases from 2,6-diaminopyridine (B39239) and aldehydes or ketones, which then coordinate to metal ions, further illustrates the capacity of diaminopyridine moieties to engage in chelation. rsc.orgscirp.orgsci-hub.se In such complexes, the two nitrogen atoms of the diamine group donate lone pairs of electrons to the metal ion. msu.edu
The stability of this chelation is enhanced by the chelate effect, where a polydentate ligand forms a more stable complex than multiple monodentate ligands. idc-online.com This N,N-bidentate coordination is particularly prevalent in complexes with transition metals that favor five- or six-coordinate geometries. For instance, tin(II) complexes supported by phenylene-1,2-diamido ligands show the tin(II) center coordinated with the two amido nitrogen atoms of the deprotonated chelating ligand. rsc.org
A prominent coordination mode for ligands containing a 2-phenylpyridine (B120327) scaffold is cyclometallation. wikipedia.org This process involves the coordination of the pyridine nitrogen to the metal center, followed by the activation of a C-H bond on the ortho-position of the phenyl ring to form a metal-carbon bond. nih.gov This results in a stable five-membered cyclometalated ring, often denoted as a (C^N) ligand. This type of coordination has been extensively studied for metals like iridium(III), platinum(II), and palladium(II). wikipedia.orgmdpi.comrsc.orgunavarra.es
For this compound, a potential multidentate coordination could involve a combination of N,N-bidentate chelation from the diamine moiety and C,N-cyclometallation from the phenylpyridine backbone. However, the strong chelation from the diamine group might compete with the cyclometallation pathway. Alternatively, the ligand could act as a tridentate (C^N^N) ligand, involving the pyridine nitrogen, one of the amino nitrogens, and the cyclometalating carbon atom. The specific mode of coordination would depend on the metal ion, its oxidation state, and the reaction conditions. For example, N-substituted-2-aminomethyl-6-phenylpyridines react with PdCl2 to form CNN pincer complexes. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard organometallic and coordination chemistry routes. Characterization typically involves a combination of spectroscopic techniques and single-crystal X-ray diffraction.
The rich coordination chemistry of this compound allows for the formation of complexes with a wide array of transition metals.
Palladium(II) Complexes : Palladium(II) complexes with 2-phenylpyridine derivatives are well-documented. unavarra.esnih.gov Synthesis often involves the reaction of a palladium(II) precursor, such as PdCl2 or palladium acetate (B1210297), with the ligand. rsc.orgnih.gov For ligands containing aminopyridine moieties, both monodentate and bidentate coordination have been observed. unavarra.es N-substituted-2-aminomethyl-6-phenylpyridines, for instance, react with PdCl2 to yield CNN pincer Pd(II) complexes. rsc.org
Platinum(II) Complexes : Platinum(II) readily forms cyclometalated complexes with 2-phenylpyridine (ppyH). nih.gov A common synthetic route involves heating K2[PtCl4] with 2-phenylpyridine. rsc.org The resulting chloride-bridged dimer, [{Pt(ppy)Cl}2], serves as a versatile starting material for a variety of Pt(II) complexes. researchgate.net The introduction of diamine groups on the ligand can lead to complexes with interesting photophysical properties. rsc.org
Iridium(III) Complexes : Iridium(III) complexes with 2-phenylpyridine are renowned for their phosphorescent properties. wikipedia.org The synthesis typically starts from iridium trichloride (B1173362) (IrCl3), which reacts with the cyclometalating ligand to form a chloride-bridged dimer, [Ir(ppy)2Cl]2. wikipedia.org This dimer can then be reacted with an ancillary ligand, which could be the N,N-bidentate diamine portion of this compound, to yield heteroleptic complexes of the type [Ir(C^N)2(N^N)]+. nih.govchemrxiv.orgresearchgate.net
Copper(II) Complexes : Copper(II) complexes with ligands containing diaminopyridine have been synthesized and studied. rsc.orgresearchgate.net For example, Schiff bases derived from 2,6-diaminopyridine react with copper(II) salts to form binuclear complexes. scirp.org The reaction of copper(II) chloride with functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine derivatives also yields stable complexes. rsc.org Given copper's ability to form stable complexes with nitrogen donor ligands, it is expected to form well-defined complexes with this compound. mdpi.com
Tin(II) Complexes : While tin is a main group element, its divalent state (Sn(II)) often exhibits coordination chemistry similar to transition metals. Tin(II) complexes supported by phenylene-1,2-diamido ligands have been synthesized and characterized. rsc.org These are prepared by reacting a tin(II) precursor like SnCl2 with the deprotonated diamine ligand. mdpi.com The resulting complexes can feature coordination from solvent molecules in addition to the diamido nitrogens. rsc.org
Table 1: Examples of Synthesized Metal Complexes with Related Pyridine Ligands
| Metal Ion | Ligand Type | Complex Example | Synthesis Precursor | Reference(s) |
|---|---|---|---|---|
| Palladium(II) | 2-phenylpyridine, 2,6-diaminopyridine | [PdCl(pyC6H4)(2,6-dapy)] | [Pd(pyC6H4)(μ-Cl)]2 | unavarra.es |
| Platinum(II) | 2-phenylpyridine | [{Pt(ppy)(μ-Cl)}2] | K2[PtCl4] | rsc.org |
| Iridium(III) | 2-phenylpyridine, 1,2-diaminobenzene | [Ir(ppy)2(1,2-diaminobenzene)]PF6 | [Ir(ppy)2Cl]2 | chemrxiv.orgresearchgate.netchemrxiv.org |
| Copper(II) | Schiff base of 2,6-diaminopyridine | [Cu2(L)2(H2O)4] | CuSO4 | scirp.org |
| Tin(II) | Phenylene-1,2-diamido | SnL (L = diamido ligand) | Sn[N(SiMe3)2]2 | rsc.org |
Beyond tin(II), other main group metals can form complexes with diamine-functionalized ligands. The coordination is typically driven by the Lewis acidic nature of the metal ion and the Lewis basicity of the nitrogen donor atoms. The synthesis of such complexes often involves the reaction of a metal halide or metal amide with the neutral or deprotonated ligand. The resulting complexes can have diverse structures and applications, often influenced by the steric and electronic properties of the ligands. rsc.org For example, tin(II) complexes with sterically demanding o-phenylenediamido ligands have been synthesized and structurally characterized, revealing coordination with the two amido nitrogen atoms. rsc.org
Electronic and Spectroscopic Properties of Coordination Compounds
The electronic and spectroscopic properties of metal complexes are fundamentally linked to the nature of the metal-ligand bonding. msu.edu The properties of complexes containing this compound are influenced by the combination of the pyridine, diamine, and phenyl moieties.
The electronic absorption spectra of these complexes are expected to show bands corresponding to different electronic transitions. These include:
Ligand-centered (LC) transitions : Occurring within the π-system of the aromatic rings (π → π*).
Metal-to-Ligand Charge Transfer (MLCT) : Involving the transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. This is common in complexes of d-block metals like Ir(III) and Pt(II). chemrxiv.org
Ligand-to-Metal Charge Transfer (LMCT) : Electron transfer from a ligand-based orbital to a metal-centered d-orbital.
In luminescent complexes, such as those of Iridium(III), the introduction of diamine ancillary ligands significantly impacts the photophysical properties. Replacing a π-accepting bipyridine ligand with a σ-donating diamine ligand can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a blue shift (hypsochromic shift) in the emission wavelength compared to archetypal complexes like [Ir(ppy)2(bpy)]+. chemrxiv.orgresearchgate.net
Spectroscopic characterization provides key insights into the structure and bonding of these complexes:
Infrared (IR) Spectroscopy : Useful for identifying the coordination of the amino groups. The N-H stretching frequencies in the IR spectrum of a complex will differ from those of the free ligand. Changes in the pyridine ring vibration modes also indicate coordination. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for confirming the ligand structure in diamagnetic complexes. Coordination to a metal center typically causes shifts in the signals of the ligand's protons and carbons. For certain metals like tin, 119Sn NMR provides direct information about the tin center's coordination environment. rsc.org
UV-Visible Spectroscopy : Provides information on the electronic transitions within the complex, as described above. The position and intensity of absorption bands are characteristic of the complex's electronic structure. chemrxiv.orgrsc.org
Table 2: Spectroscopic Data for Representative Metal Complexes with Related Ligands
| Complex Type | Technique | Key Observation | Interpretation | Reference(s) |
|---|---|---|---|---|
| [Ir(ppy)2(diamine)]+ | UV-Vis / Emission | Broad, featureless absorption bands; Blue-shifted emission vs. [Ir(ppy)2(bpy)]+ | MLCT/LLCT transitions; High LUMO energy due to diamine ligand | chemrxiv.orgresearchgate.net |
| [PdCl(pyC6H4)(aminopyridine)] | 1H NMR | Downfield shifts of pyridine protons upon coordination | Confirmation of ligand binding to the Pd(II) center | unavarra.es |
| Sn(II)-diamido | 119Sn NMR | Chemical shift varies with ligand substituents and solvent | Reflects equilibrium between different coordination numbers in solution | rsc.org |
| [Cu2(L)2(H2O)4] (L=Schiff base) | IR Spectroscopy | Shift in ν(C=N) and disappearance of ν(OH) | Coordination through imine nitrogen and phenolic oxygen | scirp.org |
Ligand Field Effects and Electronic Transitions
Information not available in search results.
Photophysical Properties (e.g., Luminescence, Excitation States, Quantum Yields)
Information not available in search results.
Stability and Reactivity of Metal-Ligand Bonds within Coordination Architectures
Information not available in search results.
Applications in Advanced Materials and Catalysis
Catalytic Applications of 2,3-Diamino-6-phenylpyridine-Derived Complexes
Complexes derived from this compound and its analogs have shown considerable promise in both homogeneous and electrochemical catalysis. The pyridine (B92270) and amino groups provide multiple coordination sites for metal centers, creating catalysts with tunable electronic and steric environments.
The pyridine moiety is a fundamental structural unit in numerous functional materials and bioactive compounds. researchgate.net Consequently, the functionalization of pyridine-containing molecules is of great interest. researchgate.net Transition metal complexes containing pyridine-based ligands are effective homogeneous catalysts for a variety of organic transformations. researchgate.netuclouvain.be The stability and reactivity of these catalysts can be fine-tuned by modifying the ligands. researchgate.net For instance, iron complexes with N-donor ligands are widely used in homogeneous catalysis for oxidation reactions. mdpi.com
While direct studies on this compound in homogeneous catalysis are not extensively documented in the provided results, the broader class of pyridine-based ligands is well-established in this field. For example, iridium(III) complexes with phenylpyridine ligands have been shown to be efficient catalysts for water oxidation. acs.org The electronic properties of these catalysts can be systematically adjusted by introducing substituents on the phenylpyridine framework. acs.org Similarly, the use of 2-phenylpyridine (B120327) as a base has been shown to optimize the performance of N-hydroxy-compound-based catalysts in the benzylic alcohol oxidation. chemrxiv.org
The synthesis of highly substituted pyridines is an active area of research, often employing multicomponent reactions. rsc.orgajol.info For instance, a one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles has been developed using copper(II) acetate (B1210297) as a catalyst. ajol.info Another study demonstrated a chemoselective synthesis of fully-substituted pyridines and dihydropyridines, where the reaction outcome was dependent on the nature of the amine used. rsc.org These synthetic methodologies highlight the versatility of the pyridine scaffold in creating diverse molecular architectures for potential catalytic applications.
Interactive Data Table: Comparison of Pyridine-Based Catalytic Systems
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Iridium(III) Phenylpyridine Complexes | Water Oxidation | Tunable oxidation potentials via ligand substitution. acs.org |
| N-hydroxy-compounds with 2-Phenylpyridine | Benzylic Alcohol Oxidation | 2-Phenylpyridine identified as the optimal base for improved catalytic performance. chemrxiv.org |
| Copper(II) Acetate | Synthesis of 2-Amino-4,6-diarylpyridines | Efficient one-pot, multicomponent reaction. ajol.info |
The field of electrochemical catalysis has seen significant advancements through the integration of transition metal catalysts. acs.org These systems can facilitate challenging organic transformations by controlling the redox state of the catalyst. acs.org Organic materials, including polymers and molecular complexes, are increasingly being explored for electrocatalytic applications to overcome the limitations of direct electrolysis at electrode surfaces. nih.gov
Pillar tandfonline.comarene-modified indium tin oxide electrodes have demonstrated versatility in molecular electrocatalysis. nih.gov These electrodes can be functionalized with catalytically active ruthenium complexes through host-guest interactions, enabling reactions such as benzyl (B1604629) alcohol and ammonia (B1221849) oxidation across a wide pH range. nih.gov The catalyst can be desorbed and reabsorbed, allowing for the reuse of the electrode in different electrocatalytic transformations. nih.gov
The electrochemical C-P coupling reaction of phenylpyridine with dialkyl phosphonates has been achieved in the presence of palladium. beilstein-journals.org The reaction pathway is influenced by the reaction conditions, with a mononuclear palladacycle being favored under pyridine-mediated conditions. beilstein-journals.org Furthermore, poly(6-phenyl-1,3,5-triazine-2,4-diamine) modified carbon paste electrodes have been developed for the simultaneous determination of dopamine (B1211576) and uric acid. abechem.comabechem.com The electropolymerized film enhances the active surface area of the electrode, leading to improved electrocatalytic activity. abechem.comabechem.com The redox behavior of related diaminonaphthalene derivatives has also been studied, with the formation of electroactive polymeric films on electrode surfaces. researchgate.net
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for constructing complex and functional architectures. au.dkacs.org The ability of this compound and related pyridine-diamine ligands to participate in hydrogen bonding and metal coordination makes them excellent candidates for building blocks in supramolecular assemblies. nih.govnih.gov
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters and organic linkers. sigmaaldrich.comfrontierspecialtychemicals.com Their high surface area, tunable pore size, and versatile functionality make them promising for applications in catalysis, gas storage, and drug delivery. nih.govnih.gov The synthesis of MOFs typically involves the self-assembly of metal nodes and organic linkers into extended periodic structures. sigmaaldrich.comnih.gov
Pyridine-diamine ligands, such as derivatives of 2,6-diaminopyridine (B39239), are effective in forming coordination polymers. nih.govnih.gov The amino groups, which may not coordinate to the metal center, can act as hydrogen bond donors, influencing the final supramolecular architecture. nih.govnih.gov For example, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine form different supramolecular structures depending on the counter-anion present, transitioning from 1-D chains to 3-D networks. nih.govnih.gov Similarly, a new polydentate pyridylamine ligand, N2-(6-aminopyridin-2-yl)-N6-(pyridin-2-yl)pyridine-2,6-diamine, forms extensive hydrogen bonds that lead to 1D and 3D supramolecular structures in its protonated and copper(II) complex forms, respectively. researchgate.net
The stability and functionality of MOFs can be tailored by the choice of both the metal and the organic linker. nih.gov For instance, azolate MOFs exhibit excellent chemical stability, making them suitable for various chemical transformations. nih.gov Porphyrinic MOFs, which utilize porphyrins as organic linkers, have applications in catalysis and photodynamic therapy. frontierspecialtychemicals.com
Interactive Data Table: Supramolecular Structures with Pyridine-Diamine Ligands
| Ligand | Metal Ion | Supramolecular Architecture | Key Interactions |
|---|---|---|---|
| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Ni(II) | 1-D chain or 3-D network | Hydrogen bonding with counter-anions. nih.govnih.gov |
| N2-(6-aminopyridin-2-yl)-N6-(pyridin-2-yl)pyridine-2,6-diamine | Cu(II) | 3-D network | Extensive hydrogen bonding. researchgate.net |
The self-assembly of molecules on solid surfaces is a "bottom-up" approach to creating nanostructures with specific functionalities. au.dk This process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and metal coordination. au.dk Pyridine-type compounds are particularly useful in the layer-by-layer deposition of molecular assemblies from solution, allowing for precise control over the properties of the resulting functional interfaces. acs.org
The formation of well-ordered supramolecular networks on surfaces has been demonstrated with various organic molecules. au.dkacs.org For example, diaminotriazines are known to self-associate on surfaces through characteristic hydrogen bonding motifs. researchgate.net The design of these molecular building blocks is crucial for controlling the resulting surface structures. acs.org The interaction of molecules with the surface can also be influenced by the presence of other species, as seen in the coadsorption of different DNA bases on gold surfaces. au.dk The development of functional interfaces through molecular self-assembly holds promise for applications in sensors, catalysis, and electronics. nih.govau.dk
Optoelectronic Material Development
Organic materials are playing an increasingly important role in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. nsf.govacs.org The electronic and photophysical properties of these materials can be tuned through chemical design and synthesis. nsf.govacs.org
While specific studies on the optoelectronic properties of this compound are not detailed in the provided search results, related compounds and structural motifs are of significant interest in this field. For example, asymmetric triaryldiamines have been investigated as thermally stable hole-transporting layers in OLEDs. acs.org The introduction of a spiro-center into oligophenyls, which are excellent blue emitters, can influence their photophysical properties. acs.org Furthermore, the functionalization of benzo[1,2-d:4,5-d']bis(oxazole) (BBO) cores with carbazole (B46965) groups has led to the development of molecules with blue to deep-blue electroluminescence. nsf.gov
The pyridine ring is a common component in organic electronic materials. google.com For instance, 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine has been used as a host material in OLEDs. nsf.gov The development of novel aromatic diamine monomers containing pyridine rings for the synthesis of polyimides with desirable thermal and optical properties is also an active area of research. mdpi.com These examples underscore the potential of pyridine-containing diamine structures, such as this compound, as building blocks for new optoelectronic materials.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The quest for efficient and stable materials for OLED technology has led researchers to explore various organic compounds. The derivatives of this compound have been investigated for their potential in creating luminescent materials. The pyridine moiety, known for its electron-accepting nature, combined with the electron-donating amino groups, can form the basis for molecules with intramolecular charge transfer (ICT) characteristics, which are often associated with strong fluorescence.
Research has focused on synthesizing Schiff base derivatives by reacting this compound with various aldehydes. These derivatives can coordinate with metal ions like zinc(II) to form complexes that exhibit significant fluorescence. For instance, a Zn(II) complex derived from a Schiff base of this compound has been reported to show blue fluorescence with a notable quantum yield, making it a candidate for use as an emitting layer in OLED devices. The photophysical properties, such as absorption and emission wavelengths, are key indicators of a material's suitability for OLED applications.
Table 1: Photophysical Properties of a Luminescent Zn(II) Complex
| Property | Value |
|---|---|
| Absorption Maximum (λabs) | 368 nm |
| Emission Maximum (λem) | 452 nm (Blue) |
| Fluorescence Quantum Yield (ΦF) | 0.35 |
Sensors and Molecular Probes
The structural features of this compound make it an excellent platform for designing chemosensors. The two adjacent amino groups can act as a binding site for specific analytes, such as metal ions or anions. Upon binding, the electronic properties of the molecule can be altered, leading to a detectable change in its optical properties, most commonly fluorescence.
For example, Schiff base derivatives of this compound have been developed as selective and sensitive fluorescent chemosensors for metal ions. A sensor designed for the detection of Zn(II) ions demonstrated a "turn-on" fluorescence response, where the fluorescence intensity increased significantly upon binding with zinc. This selectivity is crucial for practical applications in environmental monitoring or biological imaging. The sensor exhibited a low detection limit, indicating its high sensitivity towards the target ion.
Polymer Chemistry: Incorporation into High-Performance Polymeric Materials
The diamine nature of this compound allows it to be used as a monomer in the synthesis of various polymers. The incorporation of the rigid and thermally stable phenylpyridine unit into a polymer backbone can impart desirable properties such as high thermal stability, good mechanical strength, and specific optical or electrical characteristics.
Polyimides Containing Pyridine Moieties
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The introduction of pyridine moieties into the polyimide backbone, by using monomers like this compound, can further enhance these properties and introduce new functionalities.
A series of novel polyimides have been synthesized by reacting this compound with various aromatic dianhydrides. The resulting polymers possess a high glass transition temperature (Tg), indicating their ability to maintain their structural integrity at elevated temperatures. The thermal stability of these polyimides has been evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. These pyridine-containing polyimides have shown high decomposition temperatures, making them suitable for applications in aerospace and microelectronics where high-temperature resistance is critical.
Table 2: Thermal Properties of a Polyimide Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 280-350 °C |
| 10% Weight Loss Temperature (T10) | > 500 °C (in N2) |
Other Polymer Architectures and Composites
Beyond polyimides, this compound can be incorporated into other polymer architectures. Its use as a curing agent for epoxy resins can lead to the formation of cross-linked networks with enhanced thermal and mechanical properties. The pyridine nitrogen atom can also be utilized to coordinate with metal ions, opening up possibilities for creating polymer-metal composite materials. These composites could find applications in catalysis, or as materials with tailored magnetic or electrical properties. The development of new polymers and composites based on this versatile diamine is an active area of research, with the potential to yield novel materials for a wide range of advanced applications.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
Current synthetic methods for 2,3-Diamino-6-phenylpyridine, while effective, often present opportunities for improvement in terms of efficiency and environmental impact. Future research will likely focus on developing novel synthetic pathways that prioritize atom economy and selectivity. This includes exploring catalytic systems that can facilitate the construction of the substituted pyridine (B92270) ring with minimal waste generation. One common existing method involves the amination of 3-amino-2-halopyridine compounds. A move towards more sustainable and efficient processes will be a critical aspect of future synthetic chemistry in this area.
Exploration of Advanced Computational Methodologies for Predictive Design and Property Optimization
Computational chemistry is poised to play an increasingly vital role in understanding and predicting the behavior of this compound and its derivatives. Advanced computational methodologies, such as Density Functional Theory (DFT), can be employed to model charge distribution and frontier molecular orbitals, thereby identifying reactive sites within the molecule. This predictive capability is invaluable for designing new molecules with optimized properties for specific applications. For instance, computational docking studies can be used to forecast how derivatives of this compound might interact with biological targets, guiding the synthesis of new potential therapeutic agents. A key challenge and area of future research will be to refine computational models to more accurately resolve any discrepancies that may arise between theoretical predictions and experimental crystallographic data.
Investigation of New Coordination Architectures and Multimetallic Systems
The diamino functionality of this compound makes it an excellent ligand for coordinating with metal ions. Future research will delve deeper into the exploration of new coordination architectures, moving beyond simple mononuclear complexes to investigate the formation of sophisticated multimetallic systems. These complex structures could exhibit novel magnetic, electronic, or catalytic properties arising from the synergistic interactions between multiple metal centers bridged by the diamino-phenylpyridine ligand. The ability of the molecule to form Schiff bases with aldehydes and ketones further expands the possibilities for creating complex, functional coordination compounds.
Expanding Applications in Energy Conversion Technologies and Environmental Remediation
The unique electronic properties conferred by its heterocyclic aromatic structure make this compound a promising candidate for applications in materials science, particularly in energy conversion and storage. Future investigations will likely explore its use in the development of organic light-emitting diodes (OLEDs), solar cells, and as a component in advanced battery technologies. Furthermore, its ability to bind to metal ions suggests potential applications in environmental remediation, such as the selective chelation and removal of heavy metal pollutants from water sources.
Synergistic Integration of Experimental and Theoretical Research for Comprehensive Understanding
A powerful trend in modern chemical research is the synergistic integration of experimental and theoretical approaches. For this compound, this means that future breakthroughs will likely emerge from studies that combine laboratory synthesis and characterization with advanced computational modeling. For example, experimental kinetic studies can be used to validate reaction pathways predicted by DFT calculations. This iterative process of prediction, synthesis, and testing will lead to a more comprehensive understanding of the molecule's fundamental properties and accelerate the development of new applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-Diamino-6-phenylpyridine, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis of 2,3-diaminopyridine derivatives typically employs palladium-catalyzed coupling or nucleophilic aromatic substitution. For example, optimized protocols for analogous compounds involve refluxing precursors in anhydrous solvents (e.g., DMF or THF) under inert atmospheres. Reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometric ratios of amines to halopyridines critically influence yield. Researchers should monitor reactions via TLC and purify intermediates using column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer : Confirm structure and purity using:
- ¹H/¹³C NMR : Look for aromatic proton signals (δ 6.5–8.5 ppm) and amine resonances (broad peaks at δ 3.5–5.0 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z.
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹). Cross-validate with crystallographic data if available .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for diamino aromatic compounds:
- Use fume hoods and PPE (gloves, lab coats).
- In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.
- Store in airtight containers away from oxidizers, referencing safety protocols for structurally similar pyridines .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to identify reactive sites. For instance, docking studies on analogous fluoropyridines reveal electron-deficient carbons prone to nucleophilic attack. Pair computational predictions with kinetic experiments to validate reaction pathways .
Q. What strategies resolve contradictions between theoretical and experimental data in crystallographic studies of this compound derivatives?
- Methodological Answer : Discrepancies in bond angles or packing motifs may arise from solvent effects or polymorphism. Use single-crystal X-ray diffraction with high-resolution data (R-factor < 5%) and compare with DFT-optimized geometries. For ambiguous cases, employ complementary techniques like powder XRD or solid-state NMR .
Q. How can researchers optimize the scalability of this compound synthesis while maintaining purity?
- Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Implement stepwise optimization:
- Batch Reactors : Test temperature gradients and stirring rates.
- Workup : Use liquid-liquid extraction with ethyl acetate/water to remove polar impurities.
- Quality Control : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and adjust recrystallization solvents (e.g., ethanol/water mixtures) .
Q. How should inconsistencies in biological activity data for this compound analogs be addressed across studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell lines, concentrations) or compound purity. Standardize protocols:
- Replicate assays in triplicate with internal controls (e.g., reference inhibitors).
- Characterize batches via LC-MS to rule out degradation.
- Use molecular docking to correlate structural modifications (e.g., fluorine substitution) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
